Hydroxydihydrobunolol
Description
Hydroxydihydrobunolol, also known by its systematic name (R-(R,R))-2-Hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)benzamide Monohydrochloride, is a stereospecific β-adrenergic receptor antagonist with additional α₁-blocking activity . Its chemical structure features a benzamide core substituted with a hydroxyethyl group and a methyl-3-phenylpropyl amine moiety, contributing to its dual mechanism of action. The compound (CAS RN: 75659-08-4) was initially developed as an oral antihypertensive agent due to its vasodilatory and β-blocking properties. However, clinical use was discontinued owing to hepatotoxicity observed in trials, limiting its therapeutic adoption .
Properties
CAS No. |
65891-15-8 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalene-1,1-diol |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)18-10-12(19)11-22-15-8-4-7-14-13(15)6-5-9-17(14,20)21/h4,7-8,12,18-21H,5-6,9-11H2,1-3H3 |
InChI Key |
WKTLZNBMFPAPAC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O |
Synonyms |
hydroxydihydrobunolol |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
- This compound: Dual β-blockade (β₁/β₂) and α₁-receptor antagonism, reducing peripheral vascular resistance .
- Levobunolol: Non-selective β-blockade decreases intraocular pressure via reduced aqueous humor production .
- Betaxolol : β₁-selectivity minimizes bronchoconstriction risks, making it safer for asthma patients .
- Carvedilol : Combined β/α₁-blockade and antioxidant effects improve outcomes in heart failure .
Adverse Effects
Research Findings: this compound’s hepatotoxicity was linked to reactive metabolites formed via CYP2D6, a risk absent in Levobunolol and Betaxolol . Carvedilol’s α₁-blockade increases hypotension risk but enhances survival in heart failure .
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